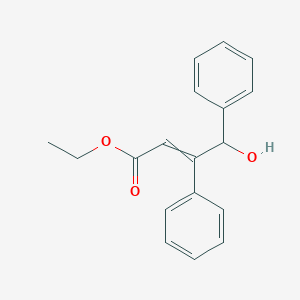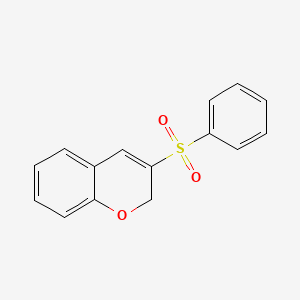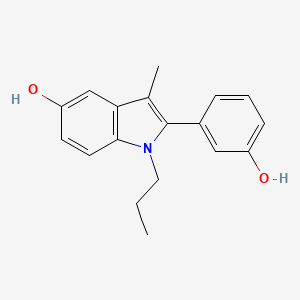
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular processes. The indole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
2-(3-Hydroxyphenyl)propionic acid: A compound with a similar hydroxyphenyl group but different core structure.
3-(2-Hydroxyphenyl)propanoic acid: Another compound with a hydroxyphenyl group but different connectivity.
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: A compound with a benzothiazole core and similar hydroxyphenyl group.
Uniqueness: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is unique due to its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91444-79-0 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)-3-methyl-1-propylindol-5-ol |
InChI |
InChI=1S/C18H19NO2/c1-3-9-19-17-8-7-15(21)11-16(17)12(2)18(19)13-5-4-6-14(20)10-13/h4-8,10-11,20-21H,3,9H2,1-2H3 |
Clave InChI |
OXDYHPVYEDBKIP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC(=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


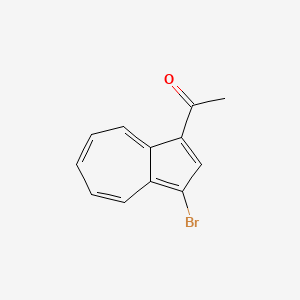
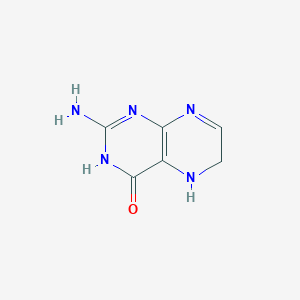
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
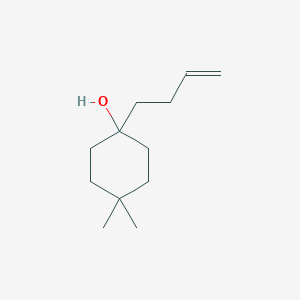
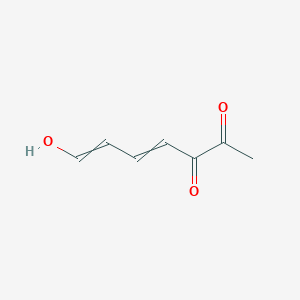
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
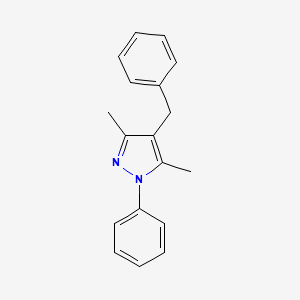

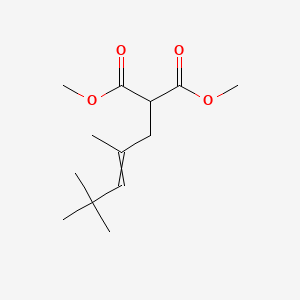
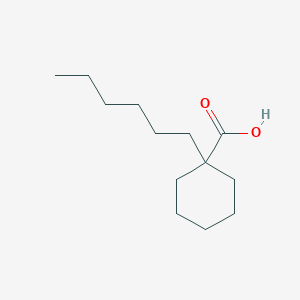
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
